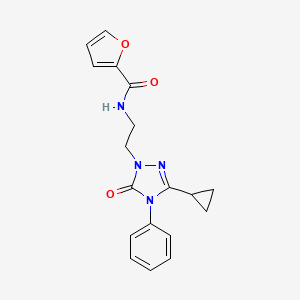
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure features a triazole ring , which is known for its diverse biological activities. The molecular formula is C19H22N6O2 with a molecular weight of approximately 398.5 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O2 |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1396766-46-3 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent . For instance, research indicates that derivatives containing the triazole moiety can exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and melanoma (SK-MEL-2).
The proposed mechanism involves the induction of apoptosis through the activation of the p53 pathway and caspase-3 cleavage, which are critical in programmed cell death. In vitro studies have shown that this compound can increase p53 expression levels, leading to enhanced apoptotic activity in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Triazole derivatives are known for their effectiveness against fungal infections and have been explored for antibacterial applications as well. The structural features that contribute to these activities include the ability to inhibit specific enzymes crucial for microbial survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the triazole ring and side chains can significantly influence its potency and selectivity against target cells. For example, substituents on the phenyl group or variations in the cyclopropyl structure may enhance its interaction with biological targets .
Study 1: Anticancer Efficacy
In a study examining various triazole derivatives, it was found that this compound demonstrated an IC50 value in the micromolar range against MCF-7 cells, indicating significant cytotoxicity compared to controls. The study utilized flow cytometry to analyze cell cycle arrest at the G0-G1 phase, suggesting a mechanism involving cell cycle disruption .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of triazole derivatives showed that this compound exhibited promising activity against various bacterial strains. The results indicated effective inhibition at low concentrations, reinforcing its potential as a lead compound for developing new antimicrobial agents .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-17(15-7-4-12-25-15)19-10-11-21-18(24)22(14-5-2-1-3-6-14)16(20-21)13-8-9-13/h1-7,12-13H,8-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQFMZIAKKETDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














